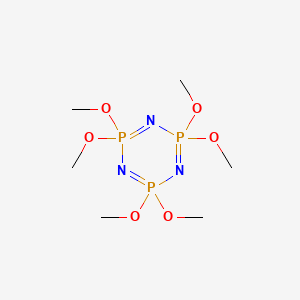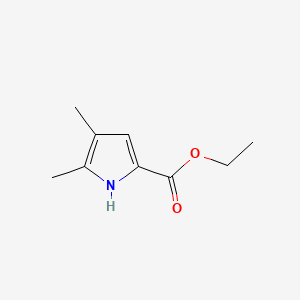
Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(4-methylphenyl)propanoate is a chemical compound that is part of a broader class of organic molecules known for their diverse range of applications in pharmaceuticals and material science. While the specific compound is not directly described in the provided papers, related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and synthesis of Ethyl 3-amino-3-(4-methylphenyl)propanoate.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from commercially available precursors. For instance, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was achieved through a gram-scale multistep process starting from l-DOPA, which underwent protection, iodination, and subsequent confirmatory analyses . Similarly, a short and effective synthesis route for ethyl 3-(3-aminophenyl)propanoate was reported, utilizing a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction and esterification step . These methods could potentially be adapted for the synthesis of Ethyl 3-amino-3-(4-methylphenyl)propanoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of Ethyl 3-amino-3-(4-methylphenyl)propanoate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were prepared through interactions with different arylidinemalononitrile derivatives, showcasing the versatility of these molecules in forming new chemical entities . These reactions highlight the potential of Ethyl 3-amino-3-(4-methylphenyl)propanoate to undergo similar transformations, leading to a variety of derivatives with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. For example, the thermal stability and UV-Visible absorption properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were reported . These properties are important for determining the suitability of Ethyl 3-amino-3-(4-methylphenyl)propanoate for various applications, including its potential use in pharmaceutical formulations or as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
1. Synthesis and Enantioselective Applications
Ethyl 3-amino-3-(4-methylphenyl)propanoate is involved in the synthesis of various enantiomers and N-protected derivatives, demonstrating its utility in stereoselective applications. For instance, the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate were synthesized and separated using enantioselective N-acylation, which were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).
2. Crystallographic and Molecular Interaction Studies
The compound is instrumental in the study of molecular interactions and crystal packing. For instance, a study focusing on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed unique N⋯π interactions and hydrogen bonding patterns, providing insights into the structural aspects of such compounds (Zhang, Wu, & Zhang, 2011).
3. Pharmaceutical Compound Polymorphism
Ethyl 3-amino-3-(4-methylphenyl)propanoate derivatives have been used to study polymorphism in pharmaceutical compounds. Two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques, highlighting the complexity and challenges in the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
4. Asymmetric Biocatalysis
The compound has been used in biocatalytic processes to produce chiral compounds. For example, a study used ethyl 3-amino-3-phenylpropanoate (EAP) as the sole carbon source for the microbial production of S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate. This highlights the potential of ethyl 3-amino-3-(4-methylphenyl)propanoate derivatives in biocatalysis and the preparation of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).
Propiedades
IUPAC Name |
ethyl 3-amino-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11H,3,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNRQTYBXMXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-methylphenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)











